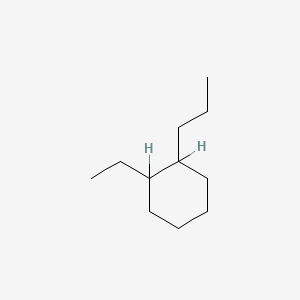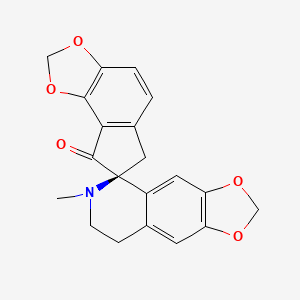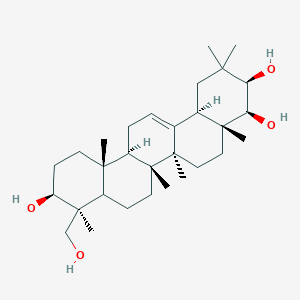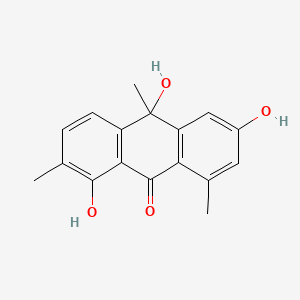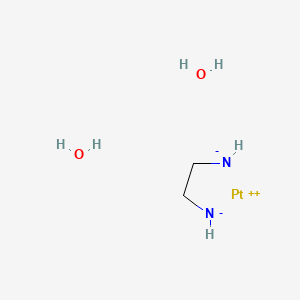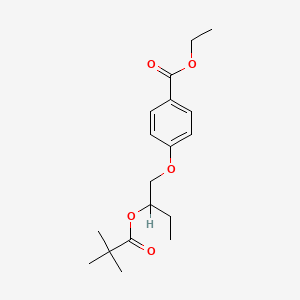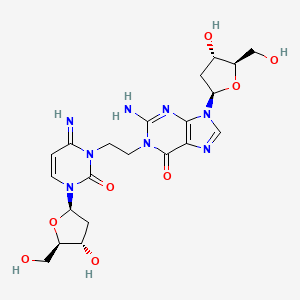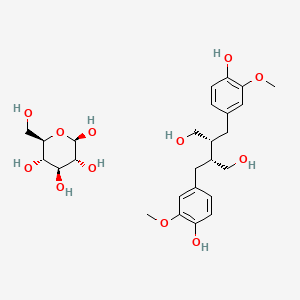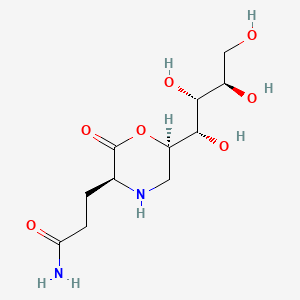
Agropine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agropine is a natural product found in Salvia miltiorrhiza with data available.
Wissenschaftliche Forschungsanwendungen
1. Agropine Synthesis and Plant Metabolism
Agropine, a type of opine, has been extensively studied in the context of its synthesis in plants, particularly in transformed root cultures. For instance, Ford, Ratcliffe, and Robins (2000) investigated the biosynthesis of agropine in transformed Nicotiana tabacum L. root cultures using in vivo NMR spectroscopy. They found that agropine synthesis is maintained even under nitrogen starvation, indicating its significant role as a carbon and nitrogen sink in plants (Ford, Ratcliffe, & Robins, 2000). Inoguchi, Kamada, and Harada (1990) also explored agropine synthesis in Ti-transformed tobacco lines, revealing higher synthetic activity in callus tissues compared to plant tissues (Inoguchi, Kamada, & Harada, 1990).
2. Agropine Import in Bacterial Pathogens
Research by Marty et al. (2019) sheds light on the structural and functional aspects of agropine import in the bacterial pathogen Agrobacterium tumefaciens. They provided insights into the molecular basis of two efficient agropinic acid assimilation pathways, highlighting the importance of agropine in the interaction between bacteria and host plants (Marty et al., 2019).
3. Genetic Expression and Morphogenesis
The expression of the agropine synthase gene and its impact on plant morphogenesis has been a topic of interest. Inoguchi, Kamada, and Harada (1990) found that the expression of the agropine synthase gene is influenced by phytohormone levels and is developmentally regulated in transgenic tobacco plants (Inoguchi, Kamada, & Harada, 1990).
4. Tissue Specificity and Gene Function
The tissue-specific expression of the agropine synthase gene has been compared in different plasmids, revealing distinct patterns in Ri and Ti plasmid-transformed plants. This was demonstrated through studies by Inoguchi et al. (1996), highlighting the unique tissue preference of agropine production in Ri-transformed tobacco (Inoguchi et al., 1996).
5. Agropine Biosynthesis Pathway
Ellis, Ryder, and Tate (1984) proposed a pathway for agropine biosynthesis in crown-gall tumors, identifying three potential precursors and locating genes involved in this pathway in the TR region of the octopine Ti plasmid, pTiB6Trac. This study contrasted the biosynthesis of agropine, which involves multiple T-DNA genes, with that of other opines like octopine and nopaline, which are synthesized by single T-DNA genes (Ellis, Ryder, & Tate, 1984).
Eigenschaften
CAS-Nummer |
70699-77-3 |
|---|---|
Produktname |
Agropine |
Molekularformel |
C11H20N2O7 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide |
InChI |
InChI=1S/C11H20N2O7/c12-8(16)2-1-5-11(19)20-7(3-13-5)10(18)9(17)6(15)4-14/h5-7,9-10,13-15,17-18H,1-4H2,(H2,12,16)/t5-,6+,7+,9+,10+/m0/s1 |
InChI-Schlüssel |
HCWLJSDMOMMDRF-SZWOQXJISA-N |
Isomerische SMILES |
C1[C@@H](OC(=O)[C@@H](N1)CCC(=O)N)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |
Kanonische SMILES |
C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |
Synonyme |
(1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone 1H-Pyrrolo(2,1-c)(1,4)oxazine-1,6(7H)-dione, tetrahydro-3-(1,2,3,4-tetrahydroxybutyl)- agropine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



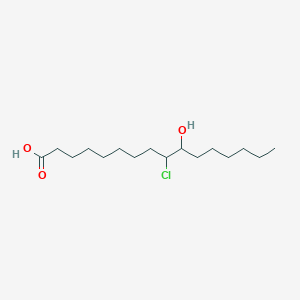
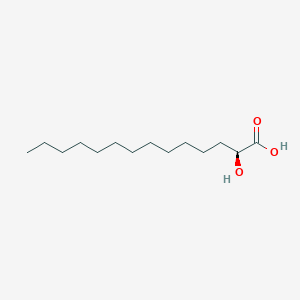

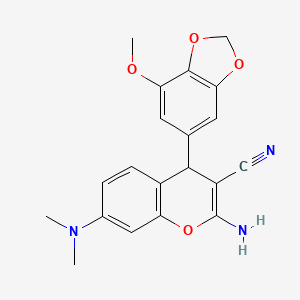
![2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline](/img/structure/B1202964.png)
![4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1202965.png)
